4-methyl-N-(4-tritylphenyl)benzamide
Overview
Description
4-methyl-N-(4-tritylphenyl)benzamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a member of the benzamide family and has a molecular weight of 555.71 g/mol. It is a white to off-white crystalline powder and is soluble in organic solvents such as DMSO and DMF.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-tritylphenyl)benzamide involves its ability to inhibit tubulin polymerization. Tubulin is a protein that forms the microtubule network, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, this compound disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-(4-tritylphenyl)benzamide are not fully understood. However, studies have shown that this compound has potent antitumor activity against various cancer cell lines, as mentioned earlier. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-(4-tritylphenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for cancer treatment research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-methyl-N-(4-tritylphenyl)benzamide. One area of research is to investigate its potential use in combination with other cancer treatments to enhance their efficacy. Another area of research is to investigate its mechanism of action in more detail to better understand how it inhibits tubulin polymerization. Additionally, research could focus on developing more soluble forms of this compound to make it easier to work with in lab experiments.
Conclusion
In conclusion, 4-methyl-N-(4-tritylphenyl)benzamide is a promising compound for scientific research, particularly in the field of cancer treatment. Its potent antitumor activity and ability to inhibit tubulin polymerization make it a promising candidate for further study. However, its low solubility in water can make it difficult to work with in certain experiments. Future research should focus on investigating its potential use in combination with other cancer treatments and developing more soluble forms of the compound.
Scientific Research Applications
The potential scientific research applications of 4-methyl-N-(4-tritylphenyl)benzamide are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It is believed that the mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
properties
IUPAC Name |
4-methyl-N-(4-tritylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO/c1-25-17-19-26(20-18-25)32(35)34-31-23-21-30(22-24-31)33(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-24H,1H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPAKDXLGWXIOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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